molecular formula C9H11NO3 B13197637 Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate

Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate

Cat. No.: B13197637
M. Wt: 181.19 g/mol
InChI Key: XBNXCKAGWNMOJP-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2-methylpyrrole with ethyl acetate under acidic conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitro compounds under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Mechanism of Action

The mechanism of action of Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate is not fully understood. its biological effects are likely due to its ability to interact with various molecular targets and pathways. The formyl group and the pyrrole ring can participate in hydrogen bonding and π-π interactions, which may influence its activity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate is unique due to the presence of both an ethyl group and a formyl group on the pyrrole ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 1-ethyl-2-formylpyrrole-3-carboxylate

InChI

InChI=1S/C9H11NO3/c1-3-10-5-4-7(8(10)6-11)9(12)13-2/h4-6H,3H2,1-2H3

InChI Key

XBNXCKAGWNMOJP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C1C=O)C(=O)OC

Origin of Product

United States

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